KS 502
Description
Historical Scientific Context of Natural Product-Derived Bioactive Compounds
The utilization of natural products for medicinal purposes dates back to ancient civilizations, with traditional medicine systems relying heavily on plant-based remedies thegoodscentscompany.comguidechem.com. The formal scientific investigation of natural products gained momentum with the isolation of active compounds from these sources. Early milestones include the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, marking a pivotal moment in the development of pharmaceutical chemistry guidechem.comontosight.aiuni-goettingen.de. The discovery of penicillin from the fungus Penicillium notatum in 1928 revolutionized medicine and ushered in the "Golden Age" of antibiotic discovery from microorganisms uni-goettingen.dechem960.com. These successes underscored the critical role of natural products as sources of novel bioactive molecules and propelled extensive research into the chemical diversity produced by various organisms for potential therapeutic applications ontosight.aichem960.com.
Discovery and Isolation of KS 502 from Sporothrix sp. KAC-1985
This compound is a natural product that was discovered and isolated from the fungus Sporothrix sp. KAC-1985 nih.govguidechem.com. This specific fungal strain was obtained from a fallen leaf sample collected in Yamakita-cho, Ashgarakami-gun, Kanagawa Prefecture, Japan. The isolation process led to the identification of this compound along with a related compound, KS 501 nih.govguidechem.com. These compounds were recognized as novel secondary metabolites produced by this Sporothrix species.
Significance of this compound within Medicinal Chemistry and Pharmacology Research
This compound is characterized as a complex organic compound belonging to the class of depsides, featuring a benzoic acid derivative structure modified with a galactofuranose sugar moiety and heptyl chains ontosight.ai. Its chemical name is benzoic acid, 2-(beta-d-galactofuranosyloxy)-6-heptyl-4-hydroxy-, 4-carboxy-3-heptyl-5-hydroxyphenyl ester ontosight.ai. The amphiphilic nature of this compound, arising from the presence of both hydrophobic heptyl chains and a hydrophilic galactofuranose moiety, suggests its potential to interact with biological membranes and specific molecular targets ontosight.ai.
Research into the biological activities of this compound revealed its capacity to inhibit Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE) nih.govguidechem.com. Studies investigating the effects of this compound on PDEs from bovine brain and heart demonstrated inhibitory activity. guidechem.com The inhibitory concentrations (IC50) reported for this compound are presented in the table below guidechem.com:
| Enzyme Source | IC50 (µM) |
| Bovine Brain PDE | 5.9 |
| Bovine Heart PDE | 4.3 |
Data derived from Nakanishi et al., 1990a and Yasuzawa et al., 1990 guidechem.com.
The identification of this compound as a PDE inhibitor highlights its significance in medicinal chemistry and pharmacology research. PDEs play crucial roles in cellular signaling pathways, and their modulation is a target for various therapeutic interventions. The unique structure of this compound, particularly its depside nature and the presence of the galactofuranose moiety, contributes to the understanding of structure-activity relationships within this class of compounds. The potential biological activities suggested by its structure, such as antimicrobial, antiviral, or anticancer properties, further underscore its relevance for ongoing research ontosight.ai.
Research Rationale and Scope of Investigation
The discovery of bioactive compounds from fungal sources like Sporothrix sp. KAC-1985 provides a compelling rationale for continued investigation into their chemical and biological properties. The unique structural features of this compound and its demonstrated enzyme inhibitory activity position it as a potential lead compound for the development of new therapeutic agents nih.govguidechem.com. Research efforts focusing on this compound aim to fully elucidate its biological effects, explore its mechanisms of action, and investigate its potential applications in addressing various health challenges, including those related to enzyme dysregulation and potentially antimicrobial or anticancer strategies ontosight.ai. The scope of investigation into this compound encompasses its isolation, structural characterization, synthesis, and evaluation of its biological activities, particularly its inhibitory effects on phosphodiesterases and other potential enzymatic targets.
Structure
2D Structure
Properties
CAS No. |
120634-85-7 |
|---|---|
Molecular Formula |
C34H48O12 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
4-[2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C34H48O12/c1-3-5-7-9-11-13-20-15-22(36)17-26(45-34-30(40)29(39)31(46-34)25(38)19-35)28(20)33(43)44-23-16-21(14-12-10-8-6-4-2)27(32(41)42)24(37)18-23/h15-18,25,29-31,34-40H,3-14,19H2,1-2H3,(H,41,42)/t25-,29-,30-,31?,34-/m1/s1 |
InChI Key |
DXFBFWMLNIWYDA-UKRXHORTSA-N |
SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(O2)C(CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |
Isomeric SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(O2)C(CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KS 502; KS502; KS-502 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for Ks 502 and Analogs
Total Synthesis Strategies for KS 502 and Related Compounds
The total synthesis of this compound and its enantiomers has been reported researchgate.netresearchgate.netacs.org. These syntheses are significant achievements in organic chemistry, demonstrating the ability to construct the intricate resorcylic acid lactone framework. A key step in one reported total synthesis involves the coupling of an anhydrofuranose derivative with a salicylate (B1505791) derivative researchgate.netresearchgate.net. This convergent approach allows for the assembly of the macrolactone ring from pre-functionalized fragments. The successful total synthesis of KS-501 and KS-502, along with their enantiomers, has been documented, providing access to these compounds for further study researchgate.netresearchgate.netacs.org.
Enantioselective Synthesis and Stereochemical Control in this compound Analog Preparation
Enantioselective synthesis is paramount in the preparation of this compound and its analogs, as different stereoisomers can exhibit vastly different biological activities. Achieving precise stereochemical control during bond formation is a central challenge. While specific details on the enantioselective synthesis of this compound analogs are often embedded within detailed synthetic procedures, general principles of enantioselective catalysis and chiral auxiliaries are applicable uou.ac.innih.govmdpi.com. The reported total syntheses of KS-501 and KS-502 and their enantiomers highlight the ability to control the absolute stereochemistry of the final products researchgate.netresearchgate.netacs.org. Stereoselective reactions are defined by the predominant or exclusive formation of one stereoisomer over others, a property known as stereoselectivity uou.ac.in. Enantioselective reactions, a type of stereoselective reaction, specifically favor the formation of one enantiomer and are typically achieved in a chiral environment, such as with a chiral catalyst or auxiliary uou.ac.in.
Derivatization Strategies for Structural Modification of the this compound Scaffold
Derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the potential tuning of its properties. Strategies for structural modification can involve reactions at various functional groups present in the molecule, such as hydroxyl groups, the lactone carbonyl, or the aromatic ring. Common derivatization techniques in organic synthesis that could be applied include esterification, etherification, amidation, oxidation, reduction, and functionalization of the aromatic core via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions uzh.chacs.org. The existence of KS-501 derivatives suggests that the KS scaffold is amenable to structural modifications google.com. The patent literature also mentions novel substances KS-501 and KS-502 and processes for their preparation, which may encompass derivatization routes google.com.
Advanced Chemical Characterization Techniques for Synthetic Intermediates and Final Products
Rigorous characterization of synthetic intermediates and the final this compound compound and its analogs is essential to confirm their identity, purity, and stereochemistry. A range of advanced analytical techniques are routinely employed for this purpose.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) are crucial for determining the complete structure and connectivity of atoms chem-soc.siresearchgate.netrsc.orginorgchemres.org. Infrared (IR) spectroscopy can provide information about the functional groups present chem-soc.siresearchgate.netinorgchemres.org. Mass Spectrometry (MS), including high-resolution MS, is used to determine the molecular weight and elemental composition of the synthesized compounds chem-soc.siresearchgate.netrsc.org.
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of compounds and for separating mixtures, including enantiomers when coupled with chiral stationary phases upertis.ac.idmurdoch.edu.au. For solid compounds, X-ray crystallography can provide definitive three-dimensional structural information, including absolute stereochemistry, although obtaining suitable crystals can be a challenge inorgchemres.org. Elemental analysis is also commonly performed to confirm the empirical formula of the synthesized molecules researchgate.net.
Molecular Mechanisms of Action of Ks 502: Insights into Cellular and Enzymatic Modulation
Calmodulin-Dependent Signal Transduction Pathway Modulation
Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a crucial role in transducing calcium signals into a variety of cellular responses by interacting with and activating numerous target proteins, including enzymes. KS 502 has been shown to modulate these pathways primarily by interfering with the activation function of calmodulin. nih.gov
Direct Inhibition of Calmodulin Activation by this compound
Research indicates that the mechanism by which this compound exerts its inhibitory effects on calmodulin-sensitive enzymes is by interfering with the activation of calmodulin itself, rather than directly affecting the target enzyme's catalytic activity. nih.gov This suggests that this compound likely interacts with calmodulin in a manner that prevents it from undergoing the conformational changes necessary to bind to and activate its downstream targets.
Differential Effects on Calmodulin-Sensitive Cyclic Nucleotide Phosphodiesterase Activity
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby regulating their intracellular concentrations. Some PDE isoforms, particularly those in the PDE1 family, are activated by calcium-calmodulin. Studies have demonstrated that this compound inhibits the activation of calmodulin-sensitive cyclic nucleotide phosphodiesterase. nih.gov
Comparative studies with KS-501, a related and more potent compound, showed inhibitory activity against bovine brain calmodulin-sensitive cyclic nucleotide phosphodiesterase with an IC50 value of 1.8 µM, while this compound exhibited an IC50 of 4.3 µM for the same enzyme. nih.gov Importantly, this compound demonstrated no or weak inhibition against calmodulin-independent cyclic nucleotide phosphodiesterases, highlighting a differential effect based on the enzyme's dependence on calmodulin for activation. nih.gov
| Compound | Target Enzyme | Source | IC50 (µM) |
| This compound | Calmodulin-sensitive cyclic nucleotide phosphodiesterase | Bovine brain | 4.3 |
| KS 501 | Calmodulin-sensitive cyclic nucleotide phosphodiesterase | Bovine brain | 1.8 |
Modulation of Calmodulin Kinase I and II Activity
Calmodulin-dependent protein kinases (CaMKs), such as CaMKI and CaMKII, are other key downstream targets of calmodulin, playing critical roles in various cellular processes, including learning, memory, and synaptic plasticity. While direct inhibitory data for this compound on CaMKI and CaMKII is less detailed in the available information compared to phosphodiesterase, studies on the more potent analog, KS-501, showed inhibition of both calmodulin kinase I and II activation. Given the structural similarity and shared mechanism of interfering with calmodulin activation, it is inferred that this compound likely also modulates the activity of CaMKI and CaMKII, albeit potentially with lower potency than KS-501.
Comparative Selectivity Against Protein Kinases
Understanding the selectivity profile of a compound is crucial for assessing its potential as a research tool or therapeutic agent. This compound and its analog KS-501 have been investigated for their selectivity against different types of protein kinases.
Discrimination Between Calmodulin-Dependent and Cyclic AMP-Dependent Protein Kinases
A notable finding regarding the KS compounds is their ability to discriminate between calmodulin-dependent kinases and cyclic AMP-dependent protein kinase (PKA). Studies comparing KS-501 and this compound revealed that while these compounds inhibit calmodulin-dependent enzymes, KS-501 (and by implication, this compound to some extent) had significantly less effect on cyclic AMP-sensitive kinase. This suggests a degree of selectivity for the calmodulin-mediated signaling pathway over the cAMP-mediated pathway, which is primarily regulated by PKA.
Structural Basis for Molecular Recognition and Binding Interactions
The chemical structure of this compound is described as a complex organic compound, specifically a derivative of benzoic acid. Its IUPAC name is benzoic acid, 2-(beta-d-galactofuranosyloxy)-6-heptyl-4-hydroxy-, 4-carboxy-3-heptyl-5-hydroxyphenyl ester. The structure incorporates both hydrophobic components (heptyl chains) and a hydrophilic moiety (galactofuranose sugar). This amphiphilic nature is suggested to contribute to its biological activity, potentially influencing its interaction with biological membranes or specific molecular targets like calmodulin.
Role of the Galactofuranose Moiety in Biological Interactions
The galactofuranose moiety is a five-membered ring form of galactose, which is notably found in the cell walls and surface glycoconjugates of various pathogenic fungi and bacteria, as well as parasites like Trypanosoma cruzi and Leishmania major ontosight.ainih.govresearchgate.net. The presence of this sugar in this compound suggests a potential for interactions relevant to these organisms or host-pathogen interfaces ontosight.ai. While the exact role of the galactofuranose moiety of this compound in its interaction with calmodulin or other cellular targets has not been explicitly detailed in the available research, sugar moieties on molecules can play significant roles in molecular recognition, binding to lectins or other carbohydrate-binding proteins, and influencing pharmacokinetic properties like solubility and cellular uptake. Given that galactofuranose is absent in humans, compounds containing this sugar, or enzymes involved in its metabolism (like UDP-galactopyranose mutase, which produces UDP-galactofuranose), are being explored as potential drug targets against pathogens that utilize it nih.govresearchgate.net. This suggests that the galactofuranose part of this compound could be involved in specific interactions with biological molecules that recognize furanose sugars, potentially contributing to its observed biological activities.
Influence of Hydrophobic Heptyl Chains on Molecular Target Engagement
This compound contains two hydrophobic heptyl chains ontosight.aimedkoo.comnih.gov. Hydrophobic interactions are crucial forces in molecular recognition and binding events, particularly in the context of protein-ligand interactions and interactions with lipid membranes mdpi.comoup.comacs.org. The presence of these nonpolar alkyl chains in this compound suggests they could play a significant role in its interaction with molecular targets, such as calmodulin, or with cellular membranes ontosight.ai. Hydrophobic chains can facilitate the partitioning of a molecule into lipid environments, potentially influencing its access to intracellular targets ontosight.ai.
Contribution of Hydroxyl and Carboxyl Groups to Hydrogen Bonding and Ionic Interactions
The structure of this compound includes hydroxyl (-OH) and carboxyl (-COOH) functional groups ontosight.ai. These groups are well-known for their ability to participate in hydrogen bonding and, in the case of carboxyl groups, ionic interactions hama-univ.edu.symdpi.comcopernicus.orgmpg.de. These types of interactions are fundamental to the binding of ligands to proteins and other biological molecules, contributing significantly to binding specificity and affinity mdpi.comhama-univ.edu.sy.
Hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial links with polar amino acid residues in a protein's binding site hama-univ.edu.sy. Carboxyl groups, which can exist in their ionized carboxylate form at physiological pH, can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine, as well as participate in hydrogen bonding as strong hydrogen bond acceptors hama-univ.edu.sympg.de. The interplay between hydrogen bonding and ionic interactions mediated by the hydroxyl and carboxyl groups of this compound with complementary residues on calmodulin or other target enzymes would be critical for orienting the molecule within the binding site and stabilizing the resulting complex. While specific details of these interactions for this compound are not explicitly available, the presence of these functional groups strongly suggests their involvement in polar and charged interactions that contribute to the compound's molecular mechanism of action ontosight.ai.
Preclinical Pharmacological Investigations of Ks 502: in Vitro Cellular and Biochemical Activities
Evaluation of KS 502 in Cellular Proliferation Models
Studies have investigated the impact of this compound on the growth of various cell lines, including those relevant to leukemia and multidrug resistance. These investigations provide insights into the compound's cytostatic or cytotoxic potential.
Inhibition of Sensitive Leukemic Lymphocyte Growth
Research has demonstrated that this compound can inhibit the growth of sensitive leukemic lymphocytes in vitro. Specifically, studies using L1210 leukemic lymphocytes showed that this compound was effective in inhibiting their proliferation. While a related compound, KS-501, exhibited greater potency in inhibiting the growth of sensitive L1210 cells, this compound still demonstrated inhibitory effects. This suggests that this compound possesses activity that can interfere with the proliferation mechanisms of these sensitive cancer cells.
Differential Responses in Multidrug-Resistant Cellular Lines
The activity of this compound has also been evaluated in multidrug-resistant cellular lines to understand if its inhibitory effects are affected by common resistance mechanisms. Studies comparing the effects of this compound on parental L1210 leukemia cells and multidrug-resistant L1210 leukemia cells indicated that this compound was less effective in inhibiting the growth of the multidrug-resistant line compared to the parental line. This suggests that multidrug resistance mechanisms present in these cells may confer some level of reduced sensitivity to this compound.
Table 1: Relative Inhibition of Leukemic Cell Growth by KS 501 and this compound
| Compound | Cell Line | Sensitivity to Inhibition (Relative) |
| This compound | Sensitive L1210 Leukemia | Effective |
| KS 501 | Sensitive L1210 Leukemia | More Effective than this compound |
| This compound | Multidrug-Resistant L1210 | Less Effective than Parental Line |
| KS 501 | Multidrug-Resistant L1210 | Less Effective than Parental Line |
Note: Data derived from comparative studies on L1210 leukemia cells.
These findings highlight that while this compound can inhibit the proliferation of sensitive leukemic cells, its efficacy may be diminished in the presence of multidrug resistance.
Exploration of Potential Biological Activities
Beyond its effects on leukemic cell proliferation, the potential of this compound for other biological activities, such as antimicrobial, antiviral, and broader anticancer effects, has been considered, particularly in the context of its chemical structure and the activities of related compounds or classes.
Research on Antimicrobial Activity Hypotheses
Based on its chemical structure, which includes a galactofuranose moiety found in some pathogenic fungi and bacteria, it has been hypothesized that this compound could potentially exhibit antimicrobial properties. However, the available scientific literature specifically detailing research findings on the direct antimicrobial activity of this compound against specific bacterial or fungal strains was not identified in the conducted searches. While other compounds, such as NOSO-502 (a distinct compound inhibiting bacterial translation) and various natural and synthetic coumarins, have demonstrated antimicrobial activities, specific data for this compound in this regard is not present in the retrieved information.
Research on Antiviral Activity Hypotheses
The structural features of this compound have led to hypotheses regarding potential antiviral activities. However, similar to antimicrobial activity, specific research findings detailing the direct antiviral activity of this compound against particular viruses were not found in the examined literature. Research on antiviral compounds often focuses on diverse chemical classes and mechanisms, but specific studies investigating this compound for this purpose were not evident.
Research on Anticancer Activity Hypotheses
This compound's observed inhibition of leukemic lymphocyte growth directly relates to its potential as an anticancer agent, specifically in the context of hematological malignancies. The mechanism involving the inhibition of calmodulin-sensitive enzymes is considered a potential target for new drug development against various malignant cells. However, specific research findings on the broader anticancer activity of this compound against a wide range of solid tumors or other cancer types, beyond its effects on leukemic cell lines via calmodulin inhibition, were not identified in the search results. While preclinical studies explore the anticancer activity of numerous compounds against various cell lines, and some compounds are investigated for their effects on proliferation and apoptosis in leukemia cells by different mechanisms, dedicated studies on the broad-spectrum anticancer effects of this compound were not found.
Table 2: Summary of Explored Potential Biological Activities for this compound
| Biological Activity | Specific Research Findings for this compound? | Notes |
| Antimicrobial | No specific findings identified | Hypothesis exists based on structural features. |
| Antiviral | No specific findings identified | Hypothesis exists based on structural features. |
| Anticancer | Yes (Leukemic cells) | Demonstrated inhibition of sensitive leukemic lymphocyte growth and differential response in MDR lines. |
Further research would be required to definitively determine if this compound possesses significant antimicrobial, antiviral, or broader anticancer activities beyond its documented effects on leukemic cells through calmodulin inhibition.
Mechanistic Studies of Enzyme Inhibition and Cellular Pathway Perturbation
Preclinical investigations into the pharmacological profile of this compound have primarily focused on its inhibitory effects on key enzymes and subsequent perturbations of cellular signaling pathways. These studies have identified this compound as an inhibitor of calcium (Ca2+) and calmodulin-dependent cyclic-nucleotide phosphodiesterase. wikipedia.orgnih.govuwm.edu.pl
Detailed research findings indicate that this compound exerts its inhibitory action by interfering with the activation of calmodulin, rather than directly affecting the phosphodiesterase enzyme itself. wikipedia.org This mechanism highlights this compound's interaction with the calcium-calmodulin complex, which is crucial for the activation of various downstream enzymes, including specific phosphodiesterases.
Studies comparing this compound with the related compound KS 501 have provided quantitative data on their inhibitory potencies against bovine brain calmodulin-dependent cyclic-nucleotide phosphodiesterase. The inhibitory concentration causing 50% inhibition (IC50) for this compound was determined to be 4.3 µM. nih.gov In comparison, KS 501 demonstrated higher potency with an IC50 of 1.8 µM against the same enzyme. nih.gov
The inhibitory effects of this compound were found to be relatively selective. Investigations into its activity against calmodulin-independent cyclic-nucleotide phosphodiesterases and protein kinase C revealed weak or no significant inhibition by this compound. nih.gov This suggests a degree of specificity for calmodulin-dependent enzymatic pathways.
Perturbation of cellular pathways by this compound has been observed in the context of cellular proliferation, particularly in leukemic cells. Calmodulin plays a significant role in signal transduction pathways that regulate cellular growth. wikipedia.org By interfering with calmodulin activation, this compound inhibits the activation of calmodulin-sensitive enzymes, which in turn can impact cellular proliferation. Studies using sensitive L1210 leukemic lymphocytes showed that KS 501 was more effective than this compound in inhibiting the growth of these cells, consistent with its higher potency against calmodulin-dependent enzymes. wikipedia.org
The data below summarizes the inhibitory activity of this compound and KS 501 against bovine brain calmodulin-dependent cyclic-nucleotide phosphodiesterase:
| Compound | Target Enzyme | Source | IC50 (µM) |
| This compound | Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase | Bovine brain | 4.3 |
| KS 501 | Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase | Bovine brain | 1.8 |
These preclinical findings establish this compound as an inhibitor of calmodulin-dependent cyclic-nucleotide phosphodiesterase, acting through interference with calmodulin activation. This mechanism contributes to the observed effects on cellular proliferation in sensitive cell lines.
Structure Activity Relationship Sar Studies and Rational Design of Ks 502 Derivatives
Correlation Between Chemical Structure and Calmodulin Inhibitory Potency
KS 502 and its closely related analog, KS 501, exhibit inhibitory activity against calmodulin-dependent enzymes. The structures of these two compounds are very similar, differing primarily in the substitution pattern on the phenyl ester moiety. This compound possesses a carboxyl group at the 4-position and a heptyl group at the 3-position of this phenyl ring, while KS 501 has a heptyl group at the 3-position and lacks the carboxyl group at the 4-position, effectively having a hydrogen at that position instead. nih.govwikipedia.orggithub.io
Studies evaluating the inhibitory concentration causing 50% inhibition (IC50) for bovine brain calmodulin-dependent cyclic-nucleotide phosphodiesterase have shown a difference in potency between the two compounds. KS 501 demonstrated an IC50 of 1.8 µM, while this compound had an IC50 of 4.3 µM. nih.gov This comparison suggests that the presence and position of the carboxyl group on the phenyl ester ring influence the inhibitory potency against this enzyme. The higher potency of KS 501 compared to this compound indicates that the presence of the carboxyl group at the 4-position in this compound might be less favorable for optimal binding or inhibition compared to the hydrogen at that position in KS 501. nih.govnih.govwikipedia.orggithub.io
| Compound | Structure | Calmodulin-dependent PDE IC50 (µM) |
| KS 501 | 2-(beta-D-galactofuranosyloxy)-6-heptyl-4-hydroxybenzoic acid 3-heptyl-5-hydroxyphenyl ester | 1.8 nih.gov |
| This compound | 2-(beta-D-galactofuranosyloxy)-6-heptyl-4-hydroxybenzoic acid 4-carboxy-3-heptyl-5-hydroxyphenyl ester | 4.3 nih.gov |
This initial comparison between KS 501 and this compound provides a foundational insight into the SAR of this structural class concerning calmodulin inhibition, highlighting the sensitivity of the activity to modifications on the phenyl ester part of the molecule.
Design Principles for Modulating Selectivity Profile of this compound Analogs
Synthetic Accessibility and Medicinal Chemistry Considerations in Derivative Development
The total syntheses of KS 501 and this compound have been successfully achieved. github.io The accomplishment of total synthesis is a significant step in medicinal chemistry, as it provides a route to access larger quantities of the compounds for further study and enables the systematic synthesis of analogs. The synthetic route developed for KS 501 and this compound would serve as a basis for the preparation of derivatives with planned structural modifications.
Medicinal chemistry considerations in developing this compound derivatives would involve designing synthetic strategies that allow for variations at different positions of the molecule, such as the galactofuranose unit, the benzoic acid core, the ester linkage, and the heptyl and carboxyl substituents on the phenyl ring. nih.govwikipedia.org The synthetic accessibility of these modified structures is a key factor in the feasibility of SAR studies and lead optimization. Developing modular synthetic routes that allow for the facile introduction of different functional groups or substituents is crucial for efficiently exploring the chemical space around the this compound scaffold.
Computational Approaches in Guiding this compound Analog Design
While computational approaches are widely used in modern drug discovery and can significantly aid in the design of compound analogs by predicting binding affinities, exploring conformational space, and evaluating physicochemical properties in silico, specific details regarding the application of these methods to guide the design of this compound analogs were not found in the consulted literature.
Advanced Research Applications and Future Directions for Ks 502
Potential Role of KS 502 and Analogs as Chemical Probes for Calmodulin-Dependent Signaling
Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular functions by interacting with and regulating a wide array of target proteins upon binding calcium ions. researchgate.netmdpi.com This interaction triggers conformational changes in calmodulin, enabling it to activate various enzymes, including calmodulin-sensitive cyclic nucleotide phosphodiesterases and calmodulin-dependent kinases (CaMKs). nih.govoup.com
This compound and its analog, KS 501, have been shown to inhibit the activation of calmodulin-sensitive cyclic nucleotide phosphodiesterase by interfering with calmodulin activation, rather than directly affecting the enzyme itself. nih.gov Studies comparing KS 501 and this compound demonstrated that KS 501 was more potent in inhibiting calmodulin-sensitive enzyme activity and cellular proliferation. nih.gov Specifically, KS 501 inhibited the activation of calmodulin kinase I and II, while having less effect on cyclic AMP-sensitive kinase. nih.gov This indicates a degree of selectivity for calmodulin-dependent kinases. nih.gov
The mechanism by which this compound interferes with calmodulin activation positions it and its analogs as valuable chemical probes for dissecting the intricate pathways of calmodulin-dependent signaling. By selectively inhibiting the interaction or activation of calmodulin with its downstream targets, these compounds can help researchers elucidate the specific roles of calmodulin in various cellular processes. The differential potency and selectivity observed between KS 501 and this compound highlight the potential for structural modifications to tune their inhibitory effects, making them useful tools for investigating the nuances of calmodulin-target interactions.
Data on the inhibitory activity of KS 501 and this compound against calmodulin-sensitive enzymes:
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
| KS 501 | Ca2+/Calmodulin-dependent cyclic nucleotide phosphodiesterase (bovine brain) | 1.8 | Interferes with CaM activation nih.gov |
| This compound | Ca2+/Calmodulin-dependent cyclic nucleotide phosphodiesterase (bovine brain) | 4.3 | Interferes with CaM activation nih.gov |
| KS 501 | Calmodulin kinase I | Inhibitory | Inhibits activation nih.gov |
| KS 501 | Calmodulin kinase II | Inhibitory | Inhibits activation nih.gov |
| KS 501 | Cyclic AMP-sensitive kinase | Less effect | - nih.gov |
Exploration of this compound in Investigating Novel Therapeutic Targets for Disease Intervention
Calmodulin and its downstream effectors, such as CaMKs, are involved in a wide range of physiological and pathophysiological processes, including cellular proliferation, neuronal function, and calcium homeostasis. nih.govresearchgate.netoup.comscispace.com Given its ability to interfere with calmodulin activation, this compound presents an opportunity to investigate these pathways and potentially identify novel therapeutic targets for various diseases.
The initial research on KS 501 and this compound showed their ability to inhibit the growth of sensitive L1210 leukemic lymphocytes. nih.gov This finding suggests a potential application in cancer research, where uncontrolled cellular proliferation is a hallmark. nih.gov While KS 501 was more effective in this regard, the activity of this compound indicates that compounds targeting calmodulin-dependent pathways could have antiproliferative effects. nih.gov
Furthermore, calmodulin plays a pivotal role in the mammalian brain, influencing numerous cellular functions, and dysregulation of calcium homeostasis and calmodulin-mediated signaling can contribute to neuronal dysfunction. researchgate.net CaMKII, a major calmodulin target, is abundant in glutamatergic synapses and plays significant roles in neuronal function. scispace.com Exploring the effects of this compound on these neuronal processes could reveal novel targets for neurological or neurodegenerative diseases. ircbc.ac.cn
The potential biological activities of this compound, including antimicrobial, antiviral, or anticancer properties, are suggested by its chemical structure, particularly the presence of the galactofuranose moiety found in some pathogenic fungi and bacteria. ontosight.ai This structural feature could facilitate targeting these organisms. ontosight.ai The hydrophobic heptyl chains might also play a role in membrane interactions, potentially disrupting microbial membranes or interacting with specific protein targets. ontosight.ai
While the research on this compound's therapeutic potential is still in its early stages, its mechanism of action as a calmodulin inhibitor opens avenues for investigating its effects on various disease pathways where calmodulin signaling is implicated.
Strategies for Enhancing Biological Potency and In Vivo Efficacy of this compound Derivatives
The initial studies indicated that KS 501 was more potent than this compound. nih.gov This suggests that structural variations between the two compounds influence their biological activity. The total synthesis of the KS-compounds has been accomplished, which is a crucial step towards developing derivatives with potentially greater activity and selectivity. nih.gov
Strategies for enhancing the biological potency and in vivo efficacy of this compound derivatives would likely involve structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule – the benzoic acid core, the galactofuranose moiety, and the heptyl chains – researchers can investigate how these changes impact binding affinity to calmodulin and its targets, cellular uptake, metabolic stability, and ultimately, biological effect.
Based on the structural information available ontosight.ainih.gov, potential modification strategies could include:
Modifications to the benzoic acid core: Altering substituents on the benzoic acid ring could affect electronic properties and interactions with the target.
Variations in the sugar moiety: Exploring different sugar types or modifications to the galactofuranose could influence solubility, cellular uptake, and specific interactions.
Alterations to the heptyl chains: Modifying the length, branching, or saturation of the heptyl chains could impact lipophilicity, membrane permeability, and interactions with hydrophobic regions of target proteins.
Linker modifications: If this compound acts by linking to a target, modifying the linker between the different structural components could optimize binding geometry.
Research in medicinal chemistry often involves synthesizing a library of analogs and evaluating their biological activity to establish SARs. mdpi.comacs.orgrsc.orgmdpi.com High-throughput screening methods could be employed to quickly assess the inhibitory activity of numerous derivatives against calmodulin-dependent enzymes or cellular processes. In silico studies, such as molecular docking and dynamics simulations, could also provide insights into how derivatives interact with calmodulin or its targets at the molecular level, guiding the design of more potent compounds. scielo.org.mx
Enhancing in vivo efficacy would require addressing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). scielo.org.mx Modifications could be aimed at improving solubility, increasing stability in biological fluids, and optimizing tissue distribution. Prodrug strategies, where the this compound derivative is administered in an inactive form that is converted to the active compound in the body, could also be explored to improve delivery and reduce off-target effects.
Interdisciplinary Research Synergies for Comprehensive Understanding of this compound Biology
A comprehensive understanding of this compound biology necessitates synergistic efforts across multiple scientific disciplines. The journey from identifying this compound as a natural product to exploring its therapeutic potential involves expertise from chemistry, biology, pharmacology, and potentially computational science and medicine.
Chemistry: Organic chemists are essential for the synthesis of this compound and the design and synthesis of novel analogs and derivatives. nih.gov Analytical chemists contribute to the purification and characterization of these compounds.
Biology: Cell biologists and molecular biologists are crucial for studying the effects of this compound on cellular processes, identifying its specific targets beyond calmodulin-dependent phosphodiesterase, and elucidating the downstream signaling pathways affected. nih.gov
Pharmacology: Pharmacologists investigate the mechanism of action, potency, selectivity, and pharmacokinetic properties of this compound and its derivatives, both in vitro and in vivo.
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the 3D structure of calmodulin in complex with this compound or its potent analogs, providing detailed insights into the binding mode and informing rational design of improved inhibitors. mdpi.com
Computational Science: Bioinformatics and computational chemistry play a vital role in analyzing biological data, performing molecular docking and dynamics simulations, predicting ADME properties, and guiding the design of new compounds with desired characteristics. ircbc.ac.cnscielo.org.mxk-state.edu
Medicine: Clinicians and medical researchers would be involved in translating in vitro and in vivo findings into potential therapeutic applications, designing and conducting clinical trials if the compounds show sufficient promise.
Interdisciplinary research centers and initiatives facilitate such collaborations by bringing together researchers from different fields. ircbc.ac.cnk-state.eduunivie.ac.at For instance, combining expertise in natural product isolation (which led to the discovery of this compound from Sporothrix sp.) with synthetic chemistry allows for the production and modification of the compound. nih.govmedkoo.com Integrating biological assays with structural and computational studies accelerates the understanding of how this compound interacts with its targets and how modifications affect its activity. scielo.org.mx
Furthermore, collaborations between academic institutions and pharmaceutical companies are often necessary to advance promising compounds through preclinical development and into clinical trials. This requires navigating regulatory processes and manufacturing at scale.
By fostering strong interdisciplinary synergies, researchers can gain a more complete picture of this compound's biological activities, its potential as a therapeutic agent, and strategies for developing more effective and selective derivatives.
Q & A
Basic Research Questions
Q. How to formulate rigorous research questions for KS 502 studies?
- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions (e.g., "How does this compound affect [specific biological pathway] compared to [control compound] in [cell type/model]?"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance .
- Example : A study might ask, "What is the dose-dependent effect of this compound on apoptosis in hepatocellular carcinoma cells?" Ensure alignment with gaps identified in systematic literature reviews .
Q. What are key considerations for designing experiments with this compound?
- Methodological Steps :
Define Controls : Include positive/negative controls and vehicle-treated groups to isolate this compound-specific effects .
Parameter Selection : Optimize concentration ranges (e.g., 1–100 µM) and exposure times based on preliminary kinetics data.
Replication : Use ≥3 biological replicates to ensure statistical power .
- Table 1 : Common Experimental Parameters for this compound Studies
| Parameter | Example Range/Design | Purpose |
|---|---|---|
| Concentration | 1–100 µM | Dose-response analysis |
| Exposure Time | 24–72 hours | Kinetic profiling |
| Model System | In vitro (cell lines), in vivo (rodent models) | Translational relevance |
Q. How to conduct a systematic literature review on this compound?
- Methodology :
- Search Strategy : Use databases (PubMed, Scopus) with keywords: "this compound," "mechanism of action," "kinase inhibition," and related terms. Apply Boolean operators (AND/OR) .
- Quality Assessment : Exclude studies with incomplete methodological details or lacking statistical validation .
- Synthesis : Create a matrix comparing this compound’s efficacy across studies (e.g., IC50 values, model systems) .
Advanced Research Questions
Q. How to resolve conflicting data on this compound’s mechanism of action?
- Methodological Approach :
Root-Cause Analysis : Audit raw data for technical variability (e.g., batch effects in reagents) .
Cross-Validation : Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm findings .
Meta-Analysis : Statistically aggregate data from multiple studies to identify consensus mechanisms .
- Table 2 : Steps for Addressing Data Contradictions
| Step | Action | Tools/Techniques |
|---|---|---|
| Data Auditing | Check instrument calibration, sample integrity | Lab logs, negative controls |
| Statistical Testing | Apply ANOVA with post-hoc tests | R, Python |
| Replication | Repeat experiments in independent labs | Collaborative protocols |
Q. How to integrate multi-omics data in this compound studies?
- Workflow :
Data Normalization : Use quantile normalization for transcriptomic/proteomic datasets to reduce batch effects .
Pathway Enrichment : Apply tools like GSEA or DAVID to identify this compound-modulated pathways .
Machine Learning : Train models (e.g., random forests) to predict this compound’s off-target effects .
- Validation : Confirm findings using CRISPR-based gene knockout or chemical inhibition .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Selection Criteria :
- Choose frameworks aligned with this compound’s hypothesized function (e.g., kinase signaling cascades, apoptosis regulation) .
- Iteratively refine hypotheses using deductive reasoning (theory → experiment → theory) .
Methodological Best Practices
- Data Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : Ensure animal/human studies follow institutional review board (IRB) guidelines, with protocols documented in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
